molecular formula C25H39O3PSi B14180849 Diphenyl[7-(triethoxysilyl)heptyl]phosphane CAS No. 919356-52-8

Diphenyl[7-(triethoxysilyl)heptyl]phosphane

Cat. No.: B14180849
CAS No.: 919356-52-8
M. Wt: 446.6 g/mol
InChI Key: USIJXMOYIFNBNO-UHFFFAOYSA-N
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Description

Diphenyl[7-(triethoxysilyl)heptyl]phosphane is an organophosphorus compound with the molecular formula C25H39O3PSi . This compound features a phosphane group bonded to a heptyl chain, which is further functionalized with a triethoxysilyl group. The presence of both phosphane and silyl groups makes it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[7-(triethoxysilyl)heptyl]phosphane typically involves the reaction of diphenylphosphine with a heptyl chain functionalized with a triethoxysilyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, facilitating its nucleophilic attack on the heptyl chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[7-(triethoxysilyl)heptyl]phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.

Major Products Formed

    Oxidation: Diphenyl[7-(triethoxysilyl)heptyl]phosphine oxide.

    Substitution: Various substituted phosphane derivatives.

    Hydrolysis: Silanol derivatives.

Scientific Research Applications

Diphenyl[7-(triethoxysilyl)heptyl]phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl[7-(triethoxysilyl)heptyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The triethoxysilyl group can also interact with various substrates, facilitating their transformation in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[7-(triethoxysilyl)heptyl]phosphane is unique due to its longer heptyl chain, which provides additional flexibility and potential for functionalization compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extended molecular structures.

Properties

CAS No.

919356-52-8

Molecular Formula

C25H39O3PSi

Molecular Weight

446.6 g/mol

IUPAC Name

diphenyl(7-triethoxysilylheptyl)phosphane

InChI

InChI=1S/C25H39O3PSi/c1-4-26-30(27-5-2,28-6-3)23-17-9-7-8-16-22-29(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3

InChI Key

USIJXMOYIFNBNO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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